molecular formula C17H25NO B169920 4-tert-butyl-N-cyclohexylbenzamide CAS No. 101927-54-2

4-tert-butyl-N-cyclohexylbenzamide

Cat. No.: B169920
CAS No.: 101927-54-2
M. Wt: 259.4 g/mol
InChI Key: DJDZFKDSRVOBQT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-cyclohexylbenzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a cyclohexyl substituent on the amide nitrogen. This structure confers unique physicochemical properties:

  • Lipophilicity: The cyclohexyl group enhances lipid solubility, which may improve membrane permeability compared to simpler alkyl or polar substituents .
  • Stability: The amide bond provides hydrolytic stability under physiological conditions, a common feature in bioactive benzamides .

Properties

CAS No.

101927-54-2

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

4-tert-butyl-N-cyclohexylbenzamide

InChI

InChI=1S/C17H25NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,18,19)

InChI Key

DJDZFKDSRVOBQT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Pictograms

Environmental Hazard

Synonyms

4-tert-butyl-N-cyclohexylbenzamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-tert-butyl-N-cyclohexylbenzamide with key analogs:

Compound Name Substituent (R) Molecular Weight (g/mol) Predicted logP<sup>a</sup> Key Feature
4-tert-butyl-N-cyclohexylbenzamide Cyclohexyl ~317.5 ~4.2 High lipophilicity, steric bulk
4-tert-butyl-N-hydroxybenzamide Hydroxyl ~207.3 ~2.1 Polar, prone to hydrogen bonding
4-amino-N-(4-tert-butylcyclohexyl)benzamide Amino ~304.4 ~3.5 Enhanced solubility via amino group

<sup>a</sup>logP values estimated using fragment-based methods.

Key observations :

  • The cyclohexyl group in the target compound increases logP by ~1.7 compared to the hydroxyl analog, suggesting superior membrane penetration but reduced aqueous solubility .
  • The amino-substituted analog balances moderate lipophilicity with solubility, making it more suitable for formulations requiring hydrophilicity.
Antioxidant and Metabolic Effects
  • Butylated analogs: Evidence from butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) highlights that tert-butyl groups inhibit carcinogen activation by blocking metabolic epoxidation . While 4-tert-butyl-N-cyclohexylbenzamide lacks direct evidence for antioxidant activity, its tert-butyl substituent may similarly impede cytochrome P450-mediated activation of pro-carcinogens .
Enzyme Inhibition Potential
  • Thieno-pyridine analogs: Complex derivatives like those in (e.g., 4-tert-butyl-N-[2-[4-(4-fluorophenyl)-thieno[3,2-c]pyridin-5-yl]ethyl]benzamide) demonstrate that bulky substituents enhance selectivity for kinase or protease inhibition. The target compound’s cyclohexyl group may similarly stabilize hydrophobic binding pockets in enzymes .

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